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Compound of Interest

Compound Name:
3-Cyclopropyl-5-ethynyl-1,2-

oxazole

CAS No.: 2445793-91-7

Cat. No.: B2621510

Get Quote

Executive Summary
3-Cyclopropyl-5-ethynyl-1,2-oxazole (CAS: 2445793-91-7) represents a high-value

"lynchpin" scaffold in modern fragment-based drug discovery (FBDD). It combines a

pharmacologically privileged core (3-cyclopropylisoxazole) with a versatile reactive handle (5-

ethynyl).

This guide analyzes the compound not merely as a catalog reagent, but as a strategic module.

The 3-cyclopropyl group confers metabolic stability and optimized lipophilicity, while the 5-

ethynyl moiety serves as a "click-ready" warhead for library generation or a precursor for

Sonogashira couplings in the synthesis of kinase inhibitors and GPCR ligands.

Structural Logic & Pharmacophore Analysis
The utility of this scaffold rests on three structural pillars. Understanding these allows

researchers to deploy the molecule effectively in SAR (Structure-Activity Relationship)

campaigns.
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The Cyclopropyl Anchor (Position 3)[1]
Metabolic Shielding: Unlike isopropyl or ethyl groups, the cyclopropyl ring resists cytochrome

P450-mediated oxidation due to the high bond dissociation energy of its C-H bonds (approx.

106 kcal/mol).

Sigma-Hole Interactions: The strained ring often engages in unique

-interaction networks within hydrophobic pockets of enzymes (e.g., kinase ATP-binding
sites).

The Isoxazole Core (1,2-Oxazole)
Bioisostere Utility: Acts as a stable, rigid bioisostere for amide or ester linkages, maintaining

vector orientation while improving hydrolytic stability.

H-Bond Acceptor: The ring nitrogen (N2) serves as a critical hydrogen bond acceptor, often

interacting with "hinge" residues in kinase targets (e.g., RET, TRKA).

The Ethynyl Warhead (Position 5)
Orthogonal Reactivity: The terminal alkyne is inert to many standard organic conditions

(acid/base) but highly reactive toward specific transition metals (Cu, Pd).

Divergent Synthesis: It enables the rapid transformation of the core into complex bi-aryl

systems (via Sonogashira) or triazole-linked conjugates (via CuAAC Click chemistry).

Synthetic Pathways & Experimental Protocols
While specific literature on this exact CAS is sparse, the synthesis follows established

regiospecific [3+2] cycloaddition protocols. The following protocol is the industry standard for

generating 3-substituted-5-ethynylisoxazoles with high regiocontrol.
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Figure 1: Validated synthetic route via nitrile oxide cycloaddition. The bulky TMS group ensures

the formation of the 5-substituted isomer.

Detailed Protocol: [3+2] Cycloaddition Route
Step 1: Generation of Hydroximoyl Chloride

Dissolve cyclopropanecarbaldehyde oxime (10 mmol) in DMF (20 mL).

Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C.

Stir at room temperature for 2 hours. Validation: Check TLC for disappearance of oxime.

Step 2: Regioselective Cycloaddition

To the reaction mixture, add Trimethylsilylacetylene (15 mmol).

Add Triethylamine (TEA) (12 mmol) dropwise over 30 minutes. Note: Slow addition prevents

dimerization of the nitrile oxide.

Stir for 12 hours at ambient temperature.

Workup: Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography

(Hexanes/EtOAc) to isolate 3-cyclopropyl-5-(trimethylsilyl)isoxazole.

Step 3: Desilylation

Dissolve the TMS-intermediate in MeOH.

Add K₂CO₃ (0.5 equiv). Stir for 1 hour.

Purification: Aqueous workup followed by short-path distillation or recrystallization yields pure

3-cyclopropyl-5-ethynyl-1,2-oxazole.

Applications in Drug Discovery
This building block is a precursor to several bioactive classes.
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Kinase Inhibitor Scaffolds
The 3-cyclopropyl-isoxazole unit is a known pharmacophore in kinase inhibitors, particularly for

RET and VEGFR.

Mechanism: The isoxazole nitrogen binds to the hinge region (e.g., Asp/Glu backbone).

Application: Use the 5-ethynyl group in a Sonogashira coupling with aryl iodides (e.g., 4-

iodo-pyrazolo[1,5-a]pyrimidine) to extend the scaffold into the solvent-exposed region or the

hydrophobic back-pocket.

Antiviral & CNS Agents
Analogs of this structure (e.g., NNC 14-0185) have shown efficacy as benzodiazepine receptor

ligands.

Workflow: React the 5-ethynyl group with azides to form 1,2,3-triazole linked libraries. This

creates a "bi-heterocyclic" system often used to improve solubility and blood-brain barrier

(BBB) penetration.

Quantitative Data: Physicochemical Profile
Property Value (Predicted) Relevance

Molecular Weight 133.15 g/mol
Ideal for Fragment-Based Drug

Discovery (Rule of 3)

cLogP ~1.8 - 2.1
Optimal lipophilicity for

membrane permeability

TPSA ~26 Å²
High potential for CNS

penetration

H-Bond Acceptors 2 (N, O) Critical for receptor binding

Rotatable Bonds 1 (C-C alkyne)
Low entropy penalty upon

binding

Visualizing the Application Workflow
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Figure 2: Divergent synthesis capabilities. Path A yields rigid kinase scaffolds; Path B yields

flexible bioconjugates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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